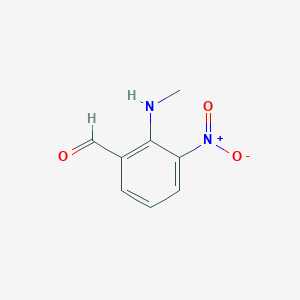
1-(2-Methylpentyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpentyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 2-methylpentyl group. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpentyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This aza-Michael addition reaction is a key step in forming the piperazine ring.
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. The process can also include the reduction of pyrazine with sodium in ethanol . These methods are scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
1-(2-Methylpentyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
1-(2-Methylpentyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 1-(2-Methylpentyl)piperazine involves its interaction with molecular targets such as GABA receptors. The compound acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
類似化合物との比較
Similar Compounds
- 1-Phenylpiperazine
- 1-Methylpiperazine
- 1-(2-Methylphenyl)piperazine
Uniqueness
1-(2-Methylpentyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .
特性
CAS番号 |
57184-43-7 |
|---|---|
分子式 |
C10H22N2 |
分子量 |
170.30 g/mol |
IUPAC名 |
1-(2-methylpentyl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-3-4-10(2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3 |
InChIキー |
JIFWRUZXPWMPOR-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CN1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


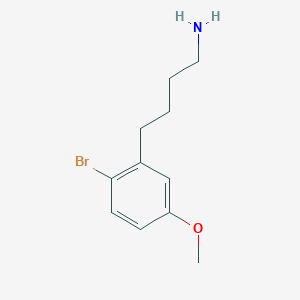

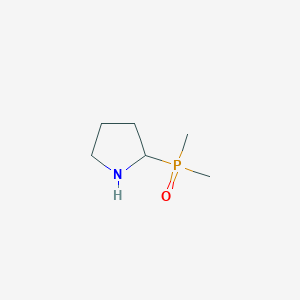



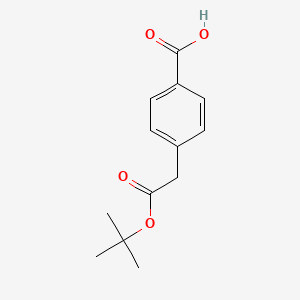
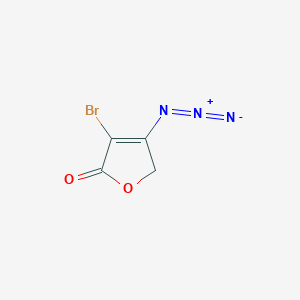
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13566631.png)



